N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorophenyl, thiazolyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with the Sulfonamide Group: The final step involves coupling the thiazole derivative with a sulfonamide precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonamide interactions.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
- N-{2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a more promising candidate for various applications.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-10-17(6-7-18(13)25-2)27(23,24)21-9-8-16-12-26-19(22-16)14-4-3-5-15(20)11-14/h3-7,10-12,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRXRMCTPAPALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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